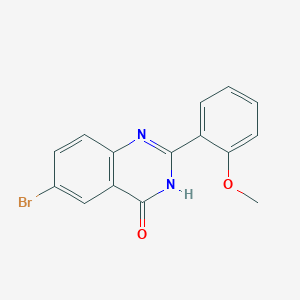
6-Bromo-2-(2-methoxy-phenyl)-3h-quinazolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-2-(2-methoxy-phenyl)-3h-quinazolin-4-one is a chemical compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound features a bromine atom at the 6th position and a methoxyphenyl group at the 2nd position on the quinazolinone core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-(2-methoxy-phenyl)-3h-quinazolin-4-one typically involves the following steps:
Starting Materials: The synthesis begins with 2-aminobenzoic acid and 2-methoxybenzoyl chloride.
Formation of Intermediate: The reaction between 2-aminobenzoic acid and 2-methoxybenzoyl chloride in the presence of a base such as triethylamine forms an intermediate.
Cyclization: The intermediate undergoes cyclization in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) to form the quinazolinone core.
Bromination: The final step involves bromination using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 6th position.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis with appropriate modifications to ensure safety, efficiency, and cost-effectiveness. This might include optimizing reaction conditions, using continuous flow reactors, and employing automated systems for precise control.
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromo-2-(2-methoxy-phenyl)-3h-quinazolin-4-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methoxyphenyl group.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
Substitution: Products depend on the nucleophile used, such as methoxy-substituted derivatives.
Oxidation: Oxidized products may include quinazolinone derivatives with altered oxidation states.
Reduction: Reduced products may include quinazolinone derivatives with reduced functional groups.
Applications De Recherche Scientifique
6-Bromo-2-(2-methoxy-phenyl)-3h-quinazolin-4-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6-Bromo-2-(2-methoxy-phenyl)-3h-quinazolin-4-one involves its interaction with specific molecular targets. While detailed mechanisms are still under investigation, it is believed to exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in disease pathways.
Interacting with Receptors: Binding to cellular receptors to alter signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes related to disease processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Bromo-2-phenylquinazolin-4(3H)-one: Lacks the methoxy group, which may alter its biological activity.
2-(2-Methoxyphenyl)quinazolin-4(3H)-one: Lacks the bromine atom, which may affect its reactivity and interactions.
6-Chloro-2-(2-methoxyphenyl)quinazolin-4(3H)-one: Substitutes chlorine for bromine, potentially changing its chemical properties.
Uniqueness
6-Bromo-2-(2-methoxy-phenyl)-3h-quinazolin-4-one is unique due to the presence of both the bromine atom and the methoxyphenyl group, which may confer distinct chemical reactivity and biological activity compared to its analogs.
Propriétés
Formule moléculaire |
C15H11BrN2O2 |
|---|---|
Poids moléculaire |
331.16 g/mol |
Nom IUPAC |
6-bromo-2-(2-methoxyphenyl)-3H-quinazolin-4-one |
InChI |
InChI=1S/C15H11BrN2O2/c1-20-13-5-3-2-4-10(13)14-17-12-7-6-9(16)8-11(12)15(19)18-14/h2-8H,1H3,(H,17,18,19) |
Clé InChI |
PEGYTDAESVMPNV-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1C2=NC3=C(C=C(C=C3)Br)C(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















